molecular formula C9H12N2O4 B6747536 4,6-Diethoxypyrimidine-5-carboxylic acid

4,6-Diethoxypyrimidine-5-carboxylic acid

Cat. No.: B6747536
M. Wt: 212.20 g/mol
InChI Key: GILFHDIVONPONO-UHFFFAOYSA-N
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Description

4,6-Diethoxypyrimidine-5-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethoxy groups at positions 4 and 6 and a carboxylic acid group at position 5 on the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethoxypyrimidine-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrimidine precursor.

    Ethoxylation: The precursor undergoes ethoxylation at positions 4 and 6 using ethylating agents such as diethyl sulfate or ethyl iodide in the presence of a base like sodium ethoxide.

    Carboxylation: The ethoxylated intermediate is then subjected to carboxylation at position 5 using carbon dioxide or a carboxylating reagent under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    High-Pressure Reactions: Employing high-pressure reactors to facilitate carboxylation.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diethoxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products:

    Oxidation Products: Pyrimidine derivatives with ketone or aldehyde groups.

    Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution Products: Pyrimidine derivatives with various functional groups replacing the ethoxy groups.

Scientific Research Applications

4,6-Diethoxypyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Diethoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit nucleic acid synthesis by targeting enzymes involved in pyrimidine metabolism. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2,4-Dihydroxypyrimidine-5-carboxylic acid: Similar in structure but with hydroxyl groups instead of ethoxy groups.

    4,6-Dichloropyrimidine-5-carboxylic acid: Contains chlorine atoms instead of ethoxy groups.

    4,6-Dimethoxypyrimidine-5-carboxylic acid: Contains methoxy groups instead of ethoxy groups.

Uniqueness: 4,6-Diethoxypyrimidine-5-carboxylic acid is unique due to the presence of ethoxy groups, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4,6-diethoxypyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-7-6(9(12)13)8(15-4-2)11-5-10-7/h5H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILFHDIVONPONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=N1)OCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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